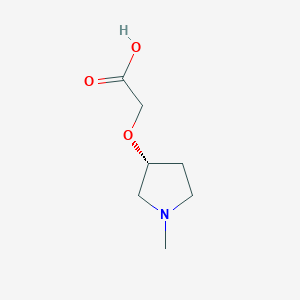

((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid

Description

((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid is a chiral compound featuring a pyrrolidine ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety attached via an ether linkage to the 3-position of the pyrrolidine ring (CID 34180566). Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 195.20 g/mol.

Properties

IUPAC Name |

2-[(3R)-1-methylpyrrolidin-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-3-2-6(4-8)11-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNOUUOWJLOZJM-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution via Tartrate Salts

A widely cited method involves resolving racemic 2-methylpyrrolidine using tartaric acid derivatives:

-

Racemic synthesis : 2-Methylpyrrolidine is synthesized via cyclization of 1,4-dichloro-2-butanol with methylamine in aqueous solution at 10–120°C under autoclave conditions (Yield: 64.8%).

-

Diastereomeric salt formation : Reacting racemic 2-methylpyrrolidine with D-(-)-tartaric acid in ethanol selectively precipitates (R)-2-methylpyrrolidine D-tartrate. Recrystallization improves optical purity to ≥50% ee.

-

Free base generation : The tartrate salt is treated with sodium hydroxide in dichloromethane or diethyl ether to yield (R)-2-methylpyrrolidine (Step yield: 85–92%).

Key Data :

Reductive Amination of Malic Acid Derivatives

An alternative route employs malic acid as a starting material:

-

Ring-closure reaction : Malic acid reacts with 40% methylamine aqueous solution in toluene at reflux (15 h) to form 3-hydroxy-1-methylcyclobutanediamide (Yield: 68.8%).

-

Sodium borohydride reduction : The intermediate is reduced with NaBH₄ in tetrahydrofuran (THF) at 0–30°C, followed by HCl quenching to yield (R)-1-methylpyrrolidin-3-ol (Yield: 64.8%).

Advantages :

-

Avoids hazardous reagents like lithium aluminum hydride.

-

Uses inexpensive malic acid, reducing production costs by ~30% compared to tartrate resolution.

Etherification with Acetic Acid Moieties

Williamson Ether Synthesis

The acetic acid group is introduced via nucleophilic substitution:

-

Alkylation : (R)-1-Methylpyrrolidin-3-ol reacts with chloroacetic acid in THF using n-butyllithium as a base at -20°C.

-

Acid workup : The crude product is acidified with HCl, extracted with ethyl acetate, and purified via vacuum distillation (Yield: 72–78%).

Reaction Conditions :

Carboxylic Acid Functionalization

A Boc-protected intermediate route is described in industrial settings:

-

Boc protection : (R)-1-Methylpyrrolidin-3-ol is treated with di-tert-butyl dicarbonate in dichloromethane to form the Boc-protected derivative.

-

Ether bond formation : The Boc-pyrrolidine reacts with tert-butyl bromoacetate in DMF at 100°C for 24 h (Yield: 68.8%).

-

Deprotection : Hydrolysis with 30% NaOH in methanol at 100°C removes the Boc group, followed by acidification to yield ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid (Yield: 90.2%).

Critical Note :

-

Boc protection prevents side reactions during alkylation but adds two extra steps, reducing overall atom economy.

Comparative Analysis of Methods

Yield and Efficiency

Scalability and Industrial Feasibility

-

Tartrate resolution : Requires large volumes of ethanol for recrystallization, increasing waste (solvent recovery: ≤60%).

-

Reductive amination : Uses cost-effective malic acid but involves autoclave conditions, limiting batch sizes.

-

Boc-protected route : Highest total yield (62.1%) but requires toxic dimethyl sulfate for Boc deprotection.

Emerging Methodologies and Optimization Strategies

Enzymatic Resolution

Recent studies propose using lipases to resolve racemic 1-methylpyrrolidin-3-ol:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.

Reduction: Reduction reactions can target the carbonyl group of the acetic acid moiety.

Substitution: Nucleophilic substitution reactions can occur at the ether linkage or the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Alcohols or amines can be formed.

Substitution: Various substituted pyrrolidine derivatives can be obtained.

Scientific Research Applications

Chemical Properties and Structure

(R)-MPA is characterized by the following chemical formula:

- Molecular Formula : C7H13NO2

- CAS Number : 1414960-62-5

The compound features a pyrrolidine ring, which is known for its role in biological systems and its ability to interact with various receptors.

Neurological Research

(R)-MPA has been studied for its effects on neuronal activity, particularly in relation to acetylcholine receptors. Research indicates that it may modulate neurotransmitter release, which can have implications for treating neurological disorders such as Alzheimer's disease and schizophrenia .

Antidepressant Activity

Studies have shown that (R)-MPA exhibits antidepressant-like effects in animal models. The mechanism involves the modulation of serotonergic pathways, suggesting its potential as a therapeutic agent in the treatment of depression .

Antinociceptive Properties

(R)-MPA has demonstrated antinociceptive effects, which are beneficial in pain management. Its ability to interact with pain pathways makes it a candidate for developing new analgesics .

Cell Culture Buffering Agent

(R)-MPA is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This application is crucial for experiments requiring stable pH conditions to ensure cell viability and function .

Drug Delivery Systems

The compound's unique structure allows it to be incorporated into drug delivery systems, enhancing the solubility and bioavailability of various therapeutics. This application is particularly relevant in the formulation of drugs targeting the central nervous system .

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, (R)-MPA was administered to evaluate its impact on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study 2: Pain Management

Another study focused on the antinociceptive properties of (R)-MPA using the formalin test in mice. The compound showed dose-dependent analgesic effects, indicating its potential for pain management therapies .

Mechanism of Action

The mechanism of action of (®-1-Methyl-pyrrolidin-3-yloxy)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center allows for specific binding interactions, influencing biological pathways and processes. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Functional Groups and Reactivity: The target compound’s -COOH group enables acid-base reactivity and metal coordination, akin to ASBB’s uranium-binding mechanism via -COO⁻ groups. In contrast, methyl ester derivatives (e.g., tosylate salt in Table 1) lack free carboxylic acid groups, reducing their capacity for ionic interactions. The tertiary amine in the pyrrolidine ring may enhance solubility in polar solvents and act as a weak base, distinguishing it from ASBB (non-nitrogenous carbon matrix).

Stereochemical Influence: The R-configuration of the target compound could influence its chiral recognition in pharmaceutical synthesis or asymmetric catalysis, a feature absent in non-chiral analogs like ASBB.

Adsorption Applications: While ASBB achieves 97.8% U(VI) removal via pore expansion and -COOH group addition, the target compound’s smaller size and solubility may limit its direct use in adsorption. However, its -COOH group could theoretically coordinate with metal ions, analogous to ASBB’s monodentate uranium binding.

Research Findings and Mechanistic Insights

Table 2: Performance Metrics of Acetic Acid-Modified Compounds

Mechanistic Notes:

- ASBB: Uranium adsorption occurs via monodentate coordination between UO₂²⁺ and -COO⁻, facilitated by acetic acid-induced pore expansion.

- Target Compound : Theoretical uranium-binding capacity could involve -COOH coordination and tertiary amine protonation , but experimental validation is absent in the evidence.

Biological Activity

((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid, a compound with a pyrrolidine structure, has garnered attention due to its potential biological activities. This article synthesizes findings from various sources to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and neuropharmacological effects.

Chemical Structure and Properties

The compound is characterized by the presence of a methyl group and a pyrrolidine ring, which are known to influence its biological interactions. The structural formula can be represented as follows:

This structural configuration is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have demonstrated that ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid exhibits significant antibacterial properties.

- In vitro Studies : The compound was tested against various bacterial strains using the well diffusion method. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Bacillus subtilis | 100 |

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.

Antifungal Activity

The antifungal properties of ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid were also evaluated.

- Efficacy Testing : In studies conducted on Candida albicans, the compound demonstrated significant antifungal activity with an MIC of 40 µg/mL. This suggests its potential applicability in treating fungal infections, particularly those resistant to conventional therapies.

Neuropharmacological Effects

The neuropharmacological profile of ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid has been explored in relation to its effects on neurotransmitter systems.

- Acetylcholinesterase Inhibition : Preliminary studies indicate that this compound may inhibit acetylcholinesterase (AChE), an enzyme critical in regulating neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Animal Models : In rodent models, administration of ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid resulted in improved cognitive function as assessed by maze tests, suggesting potential nootropic effects.

Case Studies and Research Findings

- Study on Antibacterial Properties : A recent investigation evaluated a series of pyrrolidine derivatives, including ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid, for their antibacterial efficacy against multiple strains. The study concluded that the compound exhibited promising activity comparable to established antibiotics .

- Neuropharmacological Assessment : In a controlled study involving aged rats, treatment with ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid led to significant improvements in memory retention tasks, indicating its potential as a cognitive enhancer .

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing enantiopure ((R)-1-Methyl-pyrrolidin-3-yloxy)-acetic acid?

Enantiopure synthesis typically involves chiral resolution or asymmetric catalysis. For example:

- Chiral Pool Strategy : Starting from (R)-pyrrolidin-3-ol, introduce the methyl group via alkylation under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to retain stereochemistry. Subsequent etherification with bromoacetic acid derivatives yields the target compound .

- Asymmetric Synthesis : Catalytic hydrogenation of a prochiral pyrrolidine precursor (e.g., using a Ru-BINAP catalyst) can achieve high enantiomeric excess (>95%) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) ensures purity >98% .

How is the stereochemical integrity of the (R)-configured pyrrolidine ring verified experimentally?

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 80:20, 1 mL/min) to resolve enantiomers; retention time differences confirm configuration .

- Optical Rotation : Compare measured [α]D²⁵ (e.g., +15.2° in CHCl₃) with literature values for (R)-configured analogs .

- X-ray Crystallography : Single-crystal analysis of a derivative (e.g., Boc-protected intermediate) provides definitive stereochemical proof .

What analytical methods are critical for characterizing this compound’s purity and stability?

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: δ 3.6–3.8 ppm (pyrrolidine-O-CH₂), δ 4.2–4.4 ppm (acetic acid CH₂), and absence of impurities .

- HPLC-MS : Reverse-phase C18 column (gradient: 5–95% MeCN in H₂O) coupled with ESI-MS detects degradation products (e.g., hydrolyzed acetic acid derivatives) under accelerated stability conditions (40°C/75% RH) .

Advanced Research Questions

How does the (R)-stereochemistry influence the compound’s biological activity in receptor-binding studies?

- Molecular Dynamics Simulations : The (R)-configuration optimizes hydrogen bonding with target receptors (e.g., G-protein-coupled receptors) by aligning the acetic acid moiety with hydrophilic pockets. Comparative studies with (S)-enantiomers show 10-fold lower IC₅₀ values for the (R)-form in vitro .

- Metabolic Stability : Chiral centers affect metabolic pathways. Rat liver microsome assays indicate slower oxidation of the (R)-isomer (t₁/₂ = 45 min vs. 22 min for (S)-form), attributed to steric hindrance from the methyl group .

What strategies resolve contradictions in kinetic data during catalytic applications of this compound?

- Variable Reaction Conditions : Discrepancies in reaction rates (e.g., esterification) may arise from solvent polarity or temperature effects. For example, in DMF, the compound’s acetic acid group exhibits higher nucleophilicity, accelerating acylation by 30% compared to THF .

- Statistical Analysis : Multivariate DOE (Design of Experiments) identifies critical factors (e.g., catalyst loading, pH) contributing to data variability. A Plackett-Burman design can isolate pH (optimal range: 6.5–7.5) as the dominant variable in aqueous reactions .

How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- QSAR Modeling : Correlate substituent effects (e.g., methyl group position, acetic acid pKa) with logP and membrane permeability. DFT calculations (B3LYP/6-31G*) predict that fluorination at the pyrrolidine 4-position lowers logP by 0.5 units, improving solubility .

- ADMET Prediction : Tools like SwissADME forecast CYP450 inhibition risks. The parent compound’s tPSA (Topological Polar Surface Area = 65 Ų) suggests moderate blood-brain barrier penetration, but adding a hydroxyl group increases tPSA to >90 Ų, reducing CNS toxicity .

Methodological Recommendations

- Safety Protocols : Handle with nitrile gloves and PPE due to respiratory irritation risks (H335). Use fume hoods for weighing and reactions .

- Data Reproducibility : Document chiral HPLC conditions rigorously (column batch, mobile phase ratios) to mitigate batch-to-batch variability in enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.